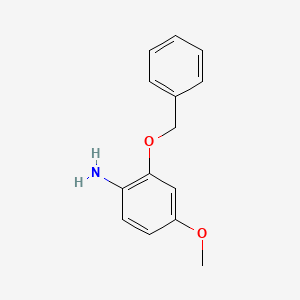

2-(Benzyloxy)-4-methoxyaniline

Overview

Description

2-(Benzyloxy)-4-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) explored the use of derivatives of 4-benzyloxy benzoic acid (including a compound similar to 2-(Benzyloxy)-4-methoxyaniline) in the synthesis of lanthanide coordination compounds. They investigated the effects of substituents on the photophysical properties of these compounds. Their research revealed that electron-releasing substituents, like methoxy groups, enhanced the photoluminescence of terbium (Tb3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Role in Allelochemicals

Macias et al. (2006) discussed the synthesis and biological properties of compounds with a 1,4-benzoxazin-3(4H)-one skeleton, which are chemically related to this compound. These compounds, found in the Poaceae family, display a range of biological activities, including phytotoxic, antimicrobial, and insecticidal properties (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Biological Evaluation in Metal Ion Complexes

Dahi and Jarad (2020) synthesized an azo ligand by reacting the diazonium salt of 2-aminobenzothiazole with 4-methoxyaniline, a compound closely related to this compound. This research aimed at evaluating the biological activities of the resulting metal ion complexes against different antimicrobial strains, indicating potential applications in medicinal chemistry (Dahi & Jarad, 2020).

Electrochromic and Photoelectrochemical Properties

Gazotti et al. (1996) investigated the electrochemical, electrochromic, and photoelectrochemical behavior of poly(o-methoxyaniline), a polymer derivative of 2-methoxyaniline. This research is relevant for understanding the properties of similar compounds like this compound in various applications, including electronic devices (Gazotti, Faez, & Paoli, 1996).

Removal in Wastewater Treatment

Chaturvedi and Katoch (2020) evaluated the effectiveness of Fenton-like oxidation for degrading methoxyanilines, including 2-Methoxyaniline, in wastewater. This study highlights the potential environmental applications of treating compounds similar to this compound in industrial effluents (Chaturvedi & Katoch, 2020).

Polymerization Kinetics and Properties

Viva et al. (2002) studied the electropolymerization kinetics of 2-methoxyaniline, which shares structural similarities with this compound. This research provides insights into the polymerization process and the properties of the resulting polymers, which are significant for material science applications (Viva, Andrade, Florit, & Molina, 2002).

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are known to undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds can influence a variety of biochemical pathways due to their reactivity and their ability to interact with various enzymes and receptors .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure, and benzylic compounds are generally known for their reactivity and potential for bioactivation .

Result of Action

The reactivity of benzylic compounds can lead to various biological effects, depending on the specific targets they interact with .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-4-methoxyaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and specific conditions within the body .

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHFHOHLITYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

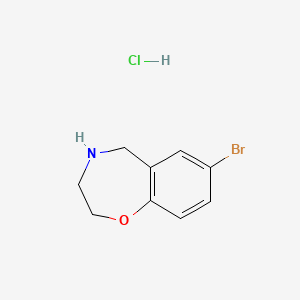

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)